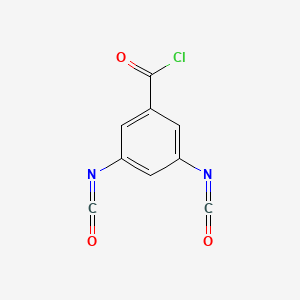
3,5-Diisocyanatobenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diisocyanatobenzoyl chloride is an organic compound with the molecular formula C9H3ClN2O3 It is a derivative of benzoyl chloride, characterized by the presence of two isocyanate groups at the 3 and 5 positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 3,5-diaminobenzoic acid with phosgene (COCl2) to form the corresponding diisocyanate derivative . The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate groups.
Industrial Production Methods
Industrial production of 3,5-Diisocyanatobenzoyl chloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the toxic and reactive nature of phosgene and isocyanates.
Chemical Reactions Analysis
Types of Reactions
3,5-Diisocyanatobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: In the presence of water, the isocyanate groups hydrolyze to form amines and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and water are common nucleophiles that react with the isocyanate groups.
Catalysts: Catalysts such as tertiary amines or metal salts may be used to enhance the reaction rates.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Scientific Research Applications
3,5-Diisocyanatobenzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the production of polymers and coatings due to its ability to form strong covalent bonds with various substrates.
Biological Studies: Investigated for its potential use in the modification of biomolecules and the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-Diisocyanatobenzoyl chloride primarily involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable products such as ureas and carbamates. The molecular targets include amine and hydroxyl groups on proteins, peptides, and other organic compounds .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzoyl Chloride: Similar in structure but with chlorine atoms instead of isocyanate groups.
3,5-Diaminobenzoyl Chloride: Contains amino groups instead of isocyanate groups.
Uniqueness
3,5-Diisocyanatobenzoyl chloride is unique due to the presence of two reactive isocyanate groups, which confer high reactivity and versatility in chemical synthesis. This makes it particularly valuable in the production of polymers and advanced materials.
Properties
CAS No. |
136403-94-6 |
|---|---|
Molecular Formula |
C9H3ClN2O3 |
Molecular Weight |
222.58 g/mol |
IUPAC Name |
3,5-diisocyanatobenzoyl chloride |
InChI |
InChI=1S/C9H3ClN2O3/c10-9(15)6-1-7(11-4-13)3-8(2-6)12-5-14/h1-3H |
InChI Key |
JFEYGNBXTUDJAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N=C=O)N=C=O)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















